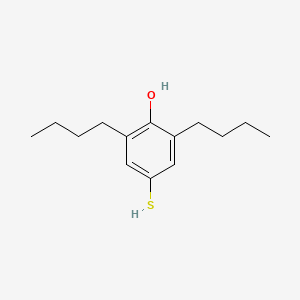![molecular formula C16H25NO4 B14357213 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane CAS No. 90774-28-0](/img/structure/B14357213.png)
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane is a complex organic compound that belongs to the class of azacrown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The structure of this compound includes a methoxyphenyl group attached to a trioxa-azacyclododecane ring, which provides unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 2-methoxybenzyl chloride with 1,4,7-trioxa-10-azacyclododecane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane involves its ability to form stable complexes with metal ions. The azacrown ether ring provides multiple coordination sites for metal ions, allowing for strong binding interactions. This property is exploited in various applications, including catalysis and metal ion detection.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: Another crown ether with a similar ability to complex with metal ions but lacks the azacrown structure.
Dibenzo-18-crown-6: Similar structure but includes benzene rings instead of the methoxyphenyl group.
Cryptands: More complex structures with multiple binding sites for metal ions.
Uniqueness
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane is unique due to the presence of the methoxyphenyl group, which provides additional chemical functionality and potential for further derivatization. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
90774-28-0 |
|---|---|
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
10-[(2-methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C16H25NO4/c1-18-16-5-3-2-4-15(16)14-17-6-8-19-10-12-21-13-11-20-9-7-17/h2-5H,6-14H2,1H3 |
Clé InChI |
WWEFJJDVBRRTIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CN2CCOCCOCCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


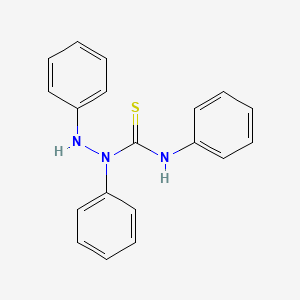
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

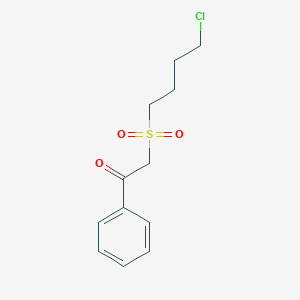
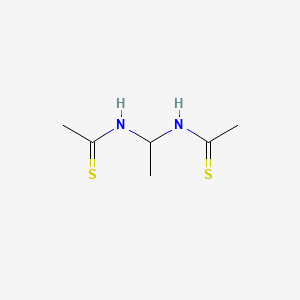
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
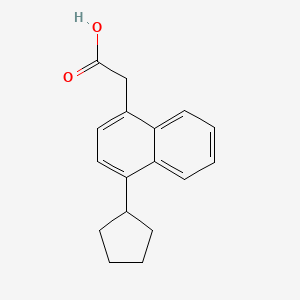
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
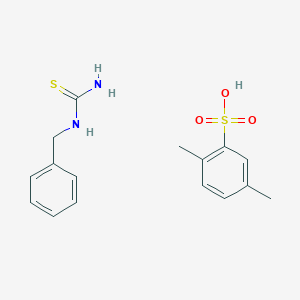
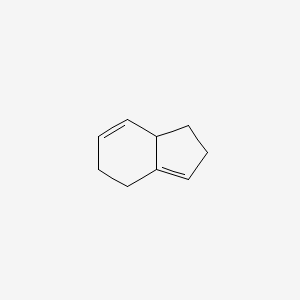
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
